molecular formula C8H11N3O B13209448 5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

Cat. No.: B13209448
M. Wt: 165.19 g/mol
InChI Key: YVRGOFCSNXFRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused furopyrimidine core with dimethyl substituents at the 5,7-positions and an amine group at the 2-position. Its structure combines a furan ring (oxygen-containing) with a pyrimidine backbone, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c1-4-6-3-10-8(9)11-7(6)5(2)12-4/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

YVRGOFCSNXFRKG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=C(N=C2C(O1)C)N

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

Methodology:

  • The initial step involves condensation of amino groups with carbonyl functionalities, such as aldehydes or ketones, to form intermediates bearing amino and carbonyl functionalities.
  • Subsequent cyclization is achieved through nucleophilic attack, often facilitated by heating or reflux, leading to the formation of the fused heterocycle.

Example:

  • In the synthesis of similar fused heterocycles, a common route involves reacting a 2-aminopyrimidine derivative with formamide under reflux conditions, promoting cyclization to form the pyrimidine-furan fused core.

Reaction Conditions:

  • Reflux in ethanol or acetic acid.
  • Use of catalysts such as piperidine or ammonium salts to facilitate cyclization.

Yields:

  • Typically high, ranging from 70% to 85% depending on the substituents and reaction optimization.

Alkylation and Methylation

Methodology:

  • Methyl groups at positions 5 and 7 are introduced via methylation of the heterocyclic core.
  • Methyl iodide or dimethyl sulfate are common methylating agents, used under basic conditions to alkylate the nitrogen or carbon centers.

Example:

  • Methylation of the pyrimidine ring using methyl iodide in the presence of potassium carbonate in acetone yields methylated derivatives efficiently.

Reaction Conditions:

  • Reflux at 50-70°C.
  • Reaction time varies from 4 to 12 hours.

Yields:

  • Usually high, around 75% to 90%.

Functionalization at the 2-Position

Methodology:

  • The amino group at the 2-position is introduced via nucleophilic substitution or reduction of nitro precursors.
  • Alternatively, starting from a halogenated heterocycle, nucleophilic substitution with ammonia or amines yields the amino derivative.

Example:

  • Nucleophilic substitution of a 2-chloropyrimidine with ammonia under reflux produces the 2-aminopyrimidine core.

Reaction Conditions:

  • Reflux in ethanol or aqueous ammonia.
  • Reaction times from 6 to 24 hours.

Yields:

  • Moderate to high, generally 60–85%.

Representative Synthetic Route

Based on the literature, a plausible synthetic route for This compound could be outlined as follows:

Step Reaction Reagents Conditions Yield Reference
1 Condensation of 2-aminopyrimidine with a suitable aldehyde Formaldehyde or methyl aldehyde Reflux in ethanol 75–85%
2 Cyclization to form fused heterocycle Acid catalyst (e.g., acetic acid) Reflux 70–80%
3 Methylation at positions 5 and 7 Methyl iodide, K2CO3 Reflux in acetone 80–90%
4 Introduction of amino group at position 2 Ammonia or ammonium salts Reflux in ethanol 60–85%

Notes on Optimization and Purification

  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress.
  • Purification: Crystallization from suitable solvents (ethanol, methanol) or chromatography ensures high purity.
  • Yield Optimization: Adjusting molar ratios, reaction time, and temperature enhances overall yield.

Summary of Key Data

Reaction Step Reagents Conditions Typical Yield Notes
Condensation 2-Aminopyrimidine + aldehyde Reflux in ethanol 75–85% Formation of heterocyclic core
Cyclization Acid catalyst Reflux 70–80% Ring closure to fused heterocycle
Methylation Methyl iodide + K2CO3 Reflux in acetone 80–90% Methyl groups at C-5 and C-7
Amination Ammonia Reflux in ethanol 60–85% At 2-position

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Differences Similarity Score References
5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine Furo[3,4-d]pyrimidine 5,7-dimethyl; 2-amine Reference compound; balanced lipophilicity and reactivity N/A
2-Chloro-5H,7H-furo[3,4-d]pyrimidine Furo[3,4-d]pyrimidine 2-chloro Chlorine substituent increases electrophilicity; reduced hydrogen-bonding capacity N/A
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine Thieno[3,4-d]pyrimidine 2-methyl; sulfur-containing thiophene Sulfur atom enhances π-stacking and metabolic stability compared to furan oxygen N/A
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride Pyrrolo[3,4-d]pyrimidine N,N-dimethyl; dihydrochloride salt Nitrogen-rich pyrrole ring improves solubility; charged form enhances bioavailability N/A
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Pyrrolo[3,4-d]pyrimidine 6-benzyl Bulky benzyl group introduces steric hindrance; may reduce membrane permeability 0.72
2-Chloro-4,6-diphenylpyrimidine Pyrimidine 2-chloro; 4,6-diphenyl Aromatic phenyl groups increase rigidity and π-π stacking potential 0.81

Electronic and Reactivity Comparisons

  • Oxygen vs. Sulfur vs. Nitrogen Cores: The furopyrimidine core (oxygen) offers moderate electron-withdrawing effects, while thienopyrimidine (sulfur) provides stronger electron delocalization and metabolic stability due to sulfur’s polarizability . Pyrrolopyrimidine analogs (nitrogen) exhibit basicity and enhanced solubility, particularly when functionalized with amine salts (e.g., dihydrochloride forms in –5) .
  • Substituent Impact: Chloro groups (e.g., 2-chloro derivatives in and ) increase reactivity toward nucleophilic substitution but reduce solubility.

Biological Activity

5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine (CAS Number: 2060062-86-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C₈H₁₁N₃O
  • Molecular Weight: 165.19 g/mol
  • Structure: The compound features a furo[3,4-d]pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Dihydrofolate Reductase (DHFR): Many pyrimidine derivatives inhibit DHFR, an essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
  • Kinase Inhibition: Some derivatives have shown potential as kinase inhibitors. Kinases are vital in signaling pathways that regulate cell growth and proliferation. Compounds targeting these enzymes can be effective in cancer therapy by blocking pathways that lead to tumor growth .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have highlighted the potential of furo[3,4-d]pyrimidine derivatives in oncology:

  • Case Study 1: A derivative was tested against multiple cancer cell lines and exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests a promising role in the development of new anticancer agents .
  • Case Study 2: In vivo studies demonstrated that a related compound reduced tumor size in xenograft models by inhibiting key signaling pathways involved in tumor progression .

Antimicrobial Activity

Research has also indicated that certain pyrimidine derivatives possess antimicrobial properties:

  • Study Findings: Compounds similar to this compound showed activity against various bacterial strains, suggesting potential use as antibacterial agents .

Data Tables

Biological ActivityTargetReference
AnticancerDHFR
Kinase InhibitionVarious kinases
AntimicrobialBacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.